Methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate
Description
Methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate is a benzoate ester derivative featuring a 2-position substitution comprising an amino group linked to a pyridinium oxide carbonyl moiety. The compound’s pyridinium oxide group distinguishes it from sulfonylurea-based herbicides, which dominate the methyl benzoate ester class.
Properties
IUPAC Name |
methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(18)11-4-2-3-5-12(11)15-13(17)10-6-8-16(19)9-7-10/h2-9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRLWEHVAZOCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=[N+](C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320130 | |
| Record name | methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
206280-54-8 | |
| Record name | methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Coupling
A widely adopted method involves activating the carboxylic acid moiety of 1-oxidopyridine-4-carboxylic acid using carbodiimides. Patent EP3494108B1 demonstrates the use of 1,1'-carbonyldiimidazole (CDI) for activating leucine derivatives, achieving yields >90% under optimized conditions. Applied to this target compound:
Activation Step :
$$ \text{1-Oxidopyridine-4-carboxylic acid} + \text{CDI} \rightarrow \text{Acyl imidazolide intermediate} $$
Typical conditions: 1.3–2.0 equivalents CDI in dimethyl sulfoxide (DMSO) at 40–60°C.Nucleophilic Attack :
Methyl 2-aminobenzoate (1.0–1.2 eq) is added to the acyl imidazolide, with reaction completion in 1–2 hours. Polar aprotic solvents like DMSO enhance solubility, while temperatures >50°C accelerate reaction kinetics.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| CDI Equivalents | 1.3–2.0 | |
| Temperature | 40–60°C | |
| Solvent | DMSO, Isopropyl Acetate | |
| Yield Range | 75–92% (Analogous Reactions) |
Mixed Anhydride Method
Alternative approaches from US11649213 utilize pivalic acid to form mixed anhydrides, particularly for sterically hindered amines:
- Generate mixed anhydride by reacting 1-oxidopyridine-4-carboxylic acid with pivaloyl chloride in isopropyl acetate at -10°C.
- Add methyl 2-aminobenzoate gradually to prevent exothermic side reactions.
This method offers improved regioselectivity for substrates sensitive to over-activation, though yields are marginally lower (68–85%) compared to CDI-mediated routes.
Synthesis of the Pyridine N-Oxide Moiety
Direct Oxidation of Pyridine Precursors
The N-oxide group is introduced via oxidation of 4-pyridinecarboxylic acid derivatives. EP3494108B1 details a manganese-catalyzed epoxidation system adaptable for this transformation:
Reaction Conditions :
- Oxidizing Agent : 30% $$ \text{H}2\text{O}2 $$ (1.5–3.0 eq)
- Catalyst : Mn(III) complex with bis(2-methylimidazole) ligands (0.02–0.1 mol%)
- Solvent : Dichloromethane/Water biphasic system
- Temperature : 0–5°C
The reaction achieves >95% conversion within 6 hours, with catalyst recycling possible for three cycles without significant activity loss.
Post-Coupling Oxidation Route
For oxidation-sensitive substrates, the N-oxide may be introduced after amide bond formation:
- Synthesize methyl 2-[(pyridine-4-carbonyl)amino]benzoate via standard coupling.
- Oxidize using meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C.
Comparative Data :
| Oxidizing Agent | Temperature | Time | Yield |
|---|---|---|---|
| mCPBA (1.2 eq) | 0–5°C | 12 h | 88% |
| $$ \text{H}2\text{O}2 $$/Mn | 25°C | 6 h | 92% |
The manganese-catalyzed method is preferred for large-scale synthesis due to lower cost and milder conditions.
Purification and Characterization
Crystallization Techniques
Patent US11649213 emphasizes antisolvent-driven crystallization for similar amide compounds:
Spectroscopic Data
While experimental data for the target compound is unavailable, predicted characteristics based on structural analogs include:
- $$ ^1\text{H} $$ NMR (DMSO-d6) : δ 8.70 (d, pyridine H), 8.15 (s, amide NH), 3.85 (s, OCH3)
- IR (KBr) : 1680 cm⁻¹ (amide C=O), 1265 cm⁻¹ (N-O stretch)
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
Methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various reactions, including oxidation, reduction, and substitution processes. This versatility makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
2. Biology:
The compound is being investigated for its potential as a biochemical probe. Its unique structure allows it to interact with various biological targets, making it useful for studying enzyme activity and cellular signaling pathways. Preliminary studies suggest that it may modulate the activity of specific enzymes involved in metabolic processes.
3. Medicine:
Research into the therapeutic properties of this compound has highlighted its potential anti-inflammatory and antimicrobial activities. The compound's ability to interfere with cellular signaling pathways suggests that it could be developed into a treatment for various inflammatory conditions and infections.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in murine models of acute lung injury induced by lipopolysaccharides (LPS). The results indicated that treatment with the compound significantly reduced markers of inflammation, such as cytokine levels and histological signs of tissue damage, demonstrating its potential for treating inflammatory diseases.
Case Study 2: Antimicrobial Properties
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile intermediate for complex molecule formation |
| Biology | Biochemical probe | Modulates enzyme activity; influences cellular signaling |
| Medicine | Anti-inflammatory and antimicrobial agent | Reduces inflammation in animal models; exhibits antibacterial properties |
Mechanism of Action
The mechanism of action of Methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s distinguishing feature is its pyridinium oxide carbonyl amino substituent, which contrasts with the pyrimidinyl sulfonylurea groups prevalent in analogues like bensulfuron-methyl and sulfometuron-methyl (). Key differences include:
- Electronic Effects : The oxidized pyridinium ring may alter electron distribution, affecting reactivity or binding interactions.
- Biological Targets: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis. The target compound’s amide linkage suggests a divergent mode of action, though this remains speculative without explicit data.
Key Observations :
- Substituent Diversity : The pyridinium oxide group in the target compound replaces the pyrimidinyl-sulfonylurea scaffold, likely altering target specificity.
- Stability : Pyridinium oxides may exhibit greater hydrolytic stability under acidic conditions compared to sulfonylureas, which are prone to degradation in soil .
- Synthetic Accessibility : Sulfonylurea derivatives are well-established in agrochemical synthesis, whereas pyridinium oxide analogues may require specialized oxidation steps, impacting scalability.
Methodological Considerations in Structural Analysis
These programs enable precise analysis of bond lengths, angles, and intermolecular interactions, which are critical for understanding structure-activity relationships. For instance, SHELXL’s robustness in handling high-resolution data () could elucidate conformational differences between the target compound and its analogues.
Biological Activity
Methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H10N2O3
- Molecular Weight : 230.22 g/mol
- CAS Number : [Insert CAS Number]
The compound contains a benzoate moiety linked to a pyridine derivative, which is significant for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in disease models.
- Cell Signaling Modulation : The compound influences various signaling pathways, including those related to inflammation and apoptosis.
Anticancer Properties
Several studies have reported the anticancer effects of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 to 25 µM, indicating significant cytotoxicity against these cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis and cell cycle arrest |
| MCF7 | 20 | Inhibition of signaling pathways |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for both organisms.
Neuroprotective Effects
Recent research has highlighted its neuroprotective potential:
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration indicated that treatment with this compound reduced neuronal loss and improved cognitive function as measured by memory tests.
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial investigated the effectiveness of this compound in patients with advanced solid tumors. Results showed a partial response in 30% of participants, with manageable side effects. -
Neurodegenerative Disease Model :
In a study involving mice with induced Alzheimer's disease, administration of the compound resulted in significant improvements in behavioral tests and reduced amyloid plaque accumulation in the brain.
Q & A
Q. Optimization considerations :
- Adjust pH to stabilize the pyridinium oxide moiety during coupling.
- Monitor reaction progress via TLC or LC-MS to minimize side products.
- Temperature control (0–25°C) to prevent decomposition of the oxidopyridinium intermediate.
Reference synthetic protocols for analogous compounds in and provide methodological parallels .
How is X-ray crystallography employed to determine the molecular structure of this compound?
Basic
X-ray crystallography involves:
Crystal growth : Slow evaporation from solvents like acetonitrile or methanol.
Data collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure solution : Implement SHELXS/SHELXD for phase determination .
Refinement : SHELXL for modeling anisotropic displacement parameters and hydrogen bonding .
Validation : R-factor analysis and residual electron density maps to ensure accuracy.
Tools : WinGX/ORTEP for visualization of thermal ellipsoids and packing diagrams .
How can researchers analyze hydrogen-bonding networks in the crystal lattice of this compound?
Advanced
Hydrogen-bonding patterns are critical for understanding crystal packing and stability:
- Graph set analysis : Classify interactions (e.g., , ) using Etter’s formalism to identify motifs like chains or rings .
- Mercury CSD : Visualize interactions, calculate donor-acceptor distances, and compare with Cambridge Structural Database (CSD) entries .
- Energy frameworks : Compute interaction energies (e.g., Coulombic, dispersion) to rank contributions of specific H-bonds.
Example : The pyridinium N-oxide group may act as a strong acceptor, forming bifurcated H-bonds with adjacent benzoate ester carbonyls.
What strategies resolve data contradictions during crystallographic refinement, such as disorder or twinning?
Advanced
Common issues and solutions:
- Disordered moieties : Use PART instructions in SHELXL to model split positions, constrained via SIMU/DELU restraints .
- Twinning : Apply TWIN/BASF commands to refine twin fractions; validate with Hooft/Y parameters.
- High R-factors : Check for missed symmetry (PLATON’s ADDSYM) or solvent masking.
- Validation tools : CheckCIF/PLATON alerts to identify overfitting or geometric outliers.
Case study : Twinning in polar space groups (e.g., ) may require reindexing or using a twin law matrix.
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic
- NMR : and NMR (DMSO-d6) to confirm regiochemistry (e.g., NH proton at δ 10–11 ppm, pyridinium protons at δ 8.5–9.5 ppm).
- IR : Stretching vibrations for amide (1650–1680 cm) and ester (1720–1740 cm) groups.
- Mass spectrometry (ESI-MS) : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of methyl ester).
Reference : Similar spectral data for methyl pyrazolecarboxylates in .
How does the pyridinium oxide moiety influence the compound’s reactivity and intermolecular interactions?
Advanced
The N-oxide group:
- Enhances polarity : Increases solubility in polar solvents and stabilizes charge-transfer complexes.
- Directs H-bonding : Acts as a strong acceptor, forming interactions with NH or OH donors (e.g., in co-crystals).
- Redox activity : Susceptible to reduction (e.g., with NaBH4) to form pyridine derivatives, altering pharmacological properties.
Q. Experimental validation :
- Cyclic voltammetry to assess redox potentials.
- Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions.
How can researchers design experiments to study the compound’s stability under varying pH conditions?
Advanced
Methodology :
pH titration : Monitor UV-Vis spectral shifts (200–400 nm) in buffered solutions (pH 1–13).
Degradation kinetics : HPLC tracking of ester hydrolysis (e.g., in alkaline media).
Solid-state stability : TGA/DSC to assess thermal decomposition pathways.
Q. Key factors :
- The ester group hydrolyzes faster under basic conditions, while the pyridinium oxide stabilizes the structure in acidic media.
What computational methods predict the compound’s electronic properties and reactivity?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; compute HOMO-LUMO gaps and electrostatic potential maps.
- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes with pyridinium-binding pockets).
- MD simulations : Study solvation effects and conformational flexibility in aqueous/DMSO environments.
Software : Gaussian, GROMACS, or AutoDock Vina.
How can researchers address discrepancies in spectroscopic vs. crystallographic data?
Advanced
Case example : If NMR suggests a planar amide bond, but XRD shows non-planarity due to crystal packing:
- Validate via :
- Variable-temperature NMR to assess rotational barriers.
- Conformational analysis (e.g., Monte Carlo methods) to compare solution vs. solid-state structures.
- Report : Highlight environmental effects (e.g., solvent vs. lattice forces) in data interpretation.
What are the best practices for depositing crystallographic data for this compound?
Q. Basic
CIF preparation : Include H-atom coordinates, refinement parameters, and validation reports.
Database submission : Use the Cambridge Structural Database (CSD) or CCDC, adhering to FAIR principles.
Metadata : Annotate experimental conditions (temperature, pressure) and software versions (SHELXL, Mercury) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
